molecular formula C10H6ClN3S B12002873 3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine CAS No. 10344-45-3

3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine

Cat. No.: B12002873
CAS No.: 10344-45-3
M. Wt: 235.69 g/mol
InChI Key: GUFFLUIBTAFRHG-UHFFFAOYSA-N
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Description

3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine is a heterocyclic compound with a molecular formula of C10H6ClN3S. This compound is known for its unique structure, which combines elements of pyridazine and benzothiazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine typically involves the reaction of 3,5,6-trichloropyridazine with 2-aminothiophenol. The process begins with the chlorination of 3,5,6-trichloropyridazine using phosphoryl chloride, followed by the selective displacement of the 4-bromine atom with 2-aminothiophenol in acetonitrile at room temperature . The reaction time can be significantly reduced by optimizing the reaction conditions, such as using secondary amines in ethanol at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new derivatives with potentially enhanced properties .

Properties

IUPAC Name

3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3S/c11-9-5-8-10(14-13-9)12-6-3-1-2-4-7(6)15-8/h1-5H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFFLUIBTAFRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NN=C(C=C3S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316230
Record name MLS000757065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10344-45-3
Record name MLS000757065
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000757065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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